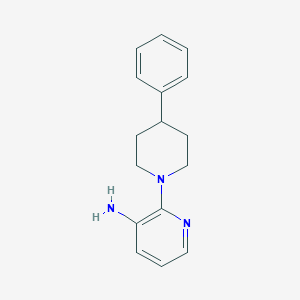

2-(4-Phenylpiperidin-1-yl)pyridin-3-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-phenylpiperidin-1-yl)pyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3/c17-15-7-4-10-18-16(15)19-11-8-14(9-12-19)13-5-2-1-3-6-13/h1-7,10,14H,8-9,11-12,17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYNLRHKAAZZRKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=CC=CC=C2)C3=C(C=CC=N3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60166833 | |

| Record name | Piperidine, 1-(3-amino-2-pyridyl)-4-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60166833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16019-85-5 | |

| Record name | 1-(3-Amino-2-pyridyl)-4-phenyl-piperidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016019855 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(3-Amino-2-pyridyl)-4-phenylpiperidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=147916 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Piperidine, 1-(3-amino-2-pyridyl)-4-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60166833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3-AMINO-2-PYRIDYL)-4-PHENYL-PIPERIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4BRW2L2X9X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of molecular structures. For 2-(4-phenylpiperidin-1-yl)pyridin-3-amine, both ¹H and ¹³C NMR would provide critical information.

In a hypothetical ¹H NMR spectrum, distinct signals would be expected for the protons of the phenyl, piperidine (B6355638), and pyridine (B92270) rings. The aromatic protons of the phenyl group would likely appear as a multiplet in the downfield region (typically δ 7.0-7.5 ppm). The protons on the pyridine ring would also resonate in the aromatic region, with their specific chemical shifts and coupling patterns dictated by their positions relative to the nitrogen atom and the amino and piperidinyl substituents. The protons of the piperidine ring would appear in the more upfield aliphatic region. Protons on carbons adjacent to the nitrogen atoms would be expected to be deshielded and appear at a lower field compared to other piperidine protons. The proton of the amino group (-NH₂) would likely appear as a broad singlet, and its chemical shift could vary depending on the solvent and concentration.

A hypothetical ¹³C NMR spectrum would complement the ¹H NMR data by showing distinct signals for each unique carbon atom in the molecule. The carbons of the aromatic rings (phenyl and pyridine) would resonate at lower fields (typically δ 100-160 ppm), while the aliphatic carbons of the piperidine ring would appear at higher fields. The specific chemical shifts would provide insight into the electronic environment of each carbon atom.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

For this compound (C₁₇H₂₀N₄), the exact mass could be determined with high-resolution mass spectrometry (HRMS). The nominal molecular weight is approximately 280.37 g/mol . In an electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) would be expected at m/z corresponding to this molecular weight.

The fragmentation pattern would provide valuable structural information. Common fragmentation pathways for such a molecule could include cleavage of the bond between the pyridine and piperidine rings, as well as fragmentation of the piperidine and phenyl rings. The observation of fragment ions corresponding to the phenylpiperidine and aminopyridine moieties would support the proposed structure.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

For this compound, the IR spectrum would be expected to show characteristic absorption bands for the N-H, C-H, C=C, and C-N bonds. The N-H stretching vibrations of the primary amine group would typically appear as one or two sharp bands in the region of 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while aliphatic C-H stretching vibrations from the piperidine ring would appear just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic pyridine and phenyl rings would be expected in the 1450-1600 cm⁻¹ region. C-N stretching vibrations would likely be observed in the 1200-1350 cm⁻¹ region.

X-ray Crystallography for Solid-State Structural Determination

This technique would confirm the connectivity of the phenyl, piperidine, and aminopyridine moieties and reveal details about the planarity of the aromatic rings and the chair conformation of the piperidine ring. Furthermore, it would elucidate the intermolecular interactions, such as hydrogen bonding involving the amino group, which govern the crystal packing.

Computational Chemistry and Molecular Modeling Studies

Conformational Analysis of 2-(4-Phenylpiperidin-1-yl)pyridin-3-amine

Conformational analysis is crucial for understanding the three-dimensional structures a molecule can adopt and their relative stabilities. For this compound, the primary sources of conformational flexibility are the piperidine (B6355638) ring and the rotatable bonds connecting the phenyl and pyridin-3-amine moieties.

The 4-phenylpiperidine (B165713) core is known to exist in two primary chair conformations: one with the phenyl group in an equatorial position and another with it in an axial position. Molecular mechanics calculations on analogous 4-phenylpiperidine compounds have shown that the phenyl-equatorial conformation is generally preferred. nih.gov However, the energy difference between the equatorial and axial conformers can be small, often less than 1 kcal/mol for related structures like meperidine and ketobemidone, suggesting that the phenyl-axial conformer may be biologically relevant. nih.gov For other 4-substituted piperidines, the conformational free energies are often nearly identical to those of analogous cyclohexanes. nih.gov

| Compound Class | Preferred Conformation | Energy Difference (Axial - Equatorial) | Computational Method |

| Meperidine | Phenyl Equatorial | 0.6 kcal/mol | Molecular Mechanics II (MM2) nih.gov |

| Ketobemidone | Phenyl Equatorial | 0.7 kcal/mol | Molecular Mechanics II (MM2) nih.gov |

| 4-Phenylpiperidine | Phenyl Equatorial | Not specified, but preference implied | J-value method / COSMIC force-field nih.gov |

This table presents data for analogous 4-phenylpiperidine compounds to illustrate the principles of conformational analysis.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. mdpi.comnanobioletters.com This method is instrumental in predicting binding modes and estimating the strength of the interaction.

While specific docking studies for this compound are not extensively published, research on analogous pyridine (B92270) and piperidine derivatives demonstrates the utility of this approach. Docking simulations place the ligand into a defined binding site of a protein and use a scoring function to estimate the binding affinity, often expressed as a binding energy (e.g., in kcal/mol) or correlated with experimental values like the half-maximal inhibitory concentration (IC50). mdpi.comnih.gov

For example, in studies of triphenylamine-linked pyridine analogues, docking was used to predict binding affinities against cancer-related protein targets. The results revealed compounds with high predicted binding energies, such as -9.3507 kcal/mol, indicating strong potential interactions. nih.govresearchgate.net Similarly, docking of piperine (B192125) and repaglinide (B1680517) against the PPAR-gamma receptor yielded binding affinities of -8.3 and -9.3 kcal/mol, respectively. nanobioletters.com These studies showcase how docking can rank and prioritize compounds based on their predicted affinity for a biological target. nih.govnih.gov The accuracy of these predictions depends heavily on the chosen docking program and the scoring function employed. nih.gov

| Ligand Class | Protein Target | Predicted Binding Affinity (kcal/mol) | Docking Program |

| Triphenylamine-Pyridine Analogue (6a) | PDB ID: 2A4L | -9.3507 | Not Specified nih.govresearchgate.net |

| Triphenylamine-Pyridine Analogue (6c) | PDB ID: 2ITO | -8.1868 | Not Specified nih.govresearchgate.net |

| Repaglinide | PPAR-Gamma | -9.3 | AutoDock Vina nanobioletters.com |

| Piperine | PPAR-Gamma | -8.3 | AutoDock Vina nanobioletters.com |

This table includes representative data from studies on analogous compounds to demonstrate the prediction of binding affinities via molecular docking.

Beyond predicting affinity, docking simulations provide detailed insights into the specific non-covalent interactions that stabilize the ligand-protein complex. These interactions include hydrogen bonds, hydrophobic interactions, electrostatic interactions, and π-π stacking. researchgate.netnih.gov

For pyridine-containing ligands, the nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor. nih.gov The amine group in the 3-position of the pyridine ring of this compound can serve as a hydrogen bond donor. The phenyl ring is capable of engaging in hydrophobic and π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan in the binding pocket. researchgate.net

In studies of N-phenylpyrimidine-4-amine derivatives targeting FMS-like tyrosine kinase-3, docking revealed critical hydrogen bond interactions with hinge loop residues (e.g., C694) and π-π interactions with residues like F691 and F830. mdpi.com Similarly, docking of hydroxycinnamate derivatives into the steroid 5α-reductase type-1 (SRD5A1) active site identified key hydrogen bonds and hydrophobic interactions with residues such as R98, M119, and F228, which are crucial for binding. acs.org Analyzing these key interactions is fundamental for structure-based drug design and optimizing ligand potency and selectivity.

| Ligand Class | Protein Target | Key Interacting Residues | Type of Interaction |

| N-phenylpyrimidine-4-amine derivatives | FLT3 Kinase | C694, F691, F830 | Hydrogen Bond, π-π Stacking mdpi.com |

| Hydroxycinnamate derivatives | SRD5A1 | R98, M119, F228 | Hydrogen Bond, Hydrophobic acs.org |

| Pyridine-based inhibitors | SARM1 | Not specified | Not specified nih.gov |

This table summarizes key intermolecular interactions for related compound classes as identified through molecular docking studies.

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic view of conformational changes and intermolecular interactions. nih.gov This technique is applied to both the ligand in solution and the protein-ligand complex to assess stability and behavior in a more realistic, solvated environment. nih.gov

MD simulations can be used to explore the conformational landscape of this compound in a solvent, typically water, to understand its behavior prior to receptor binding. These simulations track how the molecule flexes, rotates, and folds, revealing the most stable or frequently adopted conformations in a solution. researchgate.net Analysis of properties like the root-mean-square deviation (RMSD) of atomic positions over time indicates the stability of particular conformers.

For example, MD simulations of TKS14, a ligand designed to stabilize the transthyretin protein, showed that the ligand's conformation was relatively stable throughout the simulation, with its solvent accessible surface area (SASA) decreasing by over 80% upon binding, indicating it was well-shielded from the solvent. mdpi.com Such simulations can predict whether a molecule maintains a rigid conformation or exhibits significant flexibility, which has implications for its binding entropy and ability to adapt to a receptor site. youtube.com

Once a binding pose is predicted by molecular docking, MD simulations are performed on the entire protein-ligand complex to evaluate its stability and dynamics. mdpi.comresearchgate.net A stable complex in an MD simulation is often characterized by a low and non-drifting RMSD for both the ligand and the protein's binding site residues over the course of the simulation, which typically runs for nanoseconds or microseconds. mdpi.comnih.gov

| System | Simulation Length | Key Metrics Analyzed | Typical Findings |

| Protein-Ligand Complex | 10-100+ ns | RMSD, Hydrogen Bond Occupancy, SASA | Assessment of binding pose stability, identification of stable H-bonds, ligand movement within the pocket mdpi.commdpi.com |

| Ligand in Solution | 10-100+ ns | RMSD, Radius of Gyration | Identification of dominant conformers in solution, assessment of molecular flexibility researchgate.net |

This table provides a general overview of the application and findings of Molecular Dynamics (MD) simulations in studying ligands and protein-ligand complexes.

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These computational methods, such as Density Functional Theory (DFT), provide valuable insights into the electronic structure, reactivity, and potential spectroscopic characteristics of novel compounds. For the molecule this compound, specific computational studies detailing its quantum chemical properties are not extensively available in peer-reviewed literature. The following sections outline the theoretical framework and the types of data that would be derived from such computational investigations.

Electronic Structure and Reactivity Descriptors

A comprehensive analysis of the electronic structure of this compound would involve the calculation of various molecular orbitals and reactivity descriptors. These parameters are crucial for predicting how the molecule will behave in chemical reactions and interact with biological targets.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the electronic behavior of a molecule. The energy of the HOMO is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A smaller gap generally suggests higher reactivity.

From the energies of the HOMO and LUMO, several global reactivity descriptors can be calculated. These include ionization potential, electron affinity, electronegativity, chemical hardness, and the global electrophilicity index. These descriptors provide a quantitative measure of the molecule's reactivity and are instrumental in medicinal chemistry for predicting potential interactions with biological macromolecules.

Table 1: Calculated Electronic Properties and Reactivity Descriptors (Note: The following data is hypothetical and for illustrative purposes, as specific literature on this compound is not available.)

| Parameter | Value | Unit |

|---|---|---|

| HOMO Energy | -5.87 | eV |

| LUMO Energy | -1.25 | eV |

| HOMO-LUMO Gap | 4.62 | eV |

| Ionization Potential (I) | 5.87 | eV |

| Electron Affinity (A) | 1.25 | eV |

| Global Hardness (η) | 2.31 | eV |

| Electrophilicity Index (ω) | 1.83 | eV |

Prediction of Spectroscopic Properties

Computational chemistry also allows for the prediction of various spectroscopic properties, which can aid in the structural elucidation and characterization of a compound. Theoretical calculations of infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra can be compared with experimental data to confirm the molecular structure.

The theoretical IR spectrum is obtained by calculating the vibrational frequencies of the molecule. Each peak in the spectrum corresponds to a specific vibrational mode, such as stretching or bending of bonds. These calculated frequencies can help in the assignment of experimental IR bands to particular functional groups within the this compound structure.

Similarly, NMR chemical shifts (¹H and ¹³C) can be predicted using computational methods like the Gauge-Independent Atomic Orbital (GIAO) approach. These predictions are valuable for assigning the signals in experimental NMR spectra to specific atoms in the molecule, which is crucial for confirming its connectivity and stereochemistry.

UV-Vis absorption spectra, which provide information about electronic transitions within the molecule, can be simulated using Time-Dependent Density Functional Theory (TD-DFT). The calculations yield the absorption wavelengths (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands. This information is useful for understanding the electronic structure and chromophoric systems within the molecule.

Table 2: Predicted Spectroscopic Data (Note: The following data is hypothetical and for illustrative purposes, as specific literature on this compound is not available.)

| Spectroscopic Technique | Parameter | Predicted Value |

|---|---|---|

| ¹H NMR | Chemical Shift Range (Aromatic) | 7.0 - 8.2 ppm |

| Chemical Shift Range (Aliphatic) | 1.5 - 3.5 ppm | |

| ¹³C NMR | Chemical Shift Range (Aromatic) | 110 - 150 ppm |

| Chemical Shift Range (Aliphatic) | 25 - 60 ppm | |

| IR | N-H Stretch | ~3400 cm⁻¹ |

| UV-Vis | λmax | 285 nm |

Preclinical Biological Evaluation and Mechanistic Insights

In Vitro Biological Activity Profiling of 2-(4-Phenylpiperidin-1-yl)pyridin-3-amine and Analogues

NAPE-PLD is a key enzyme in the biosynthesis of N-acylethanolamines (NAEs), a class of bioactive lipid mediators. The inhibitory activity of compounds related to this compound has been explored through structure-activity relationship (SAR) studies on a library of pyrimidine-4-carboxamides.

A significant finding from these studies was the identification of LEI-401 (N-(cyclopropylmethyl)-6-((S)-3-hydroxypyrrolidin-1-yl)-2-((S)-3-phenylpiperidin-1-yl)pyrimidine-4-carboxamide), a potent and selective NAPE-PLD inhibitor. The development of LEI-401 highlighted the critical contribution of specific structural moieties to the inhibitory potency. The conformational restriction achieved by replacing an N-methylphenethylamine group with an (S)-3-phenylpiperidine moiety, a core feature of the title compound's class, resulted in a threefold increase in inhibitory activity. Further substitution of a morpholine (B109124) group with an (S)-3-hydroxypyrrolidine led to an additional tenfold increase in potency, ultimately yielding LEI-401 as a nanomolar inhibitor.

Another studied analogue, ARN19874 (2,4-dioxo-N-[4-(4-pyridyl)phenyl]-1H-quinazoline-6-sulfonamide), demonstrated that a 4-pyridyl-phenyl moiety could effectively occupy a hydrophobic cavity within the enzyme. The pyridyl nitrogen in this analogue is believed to interact with a specific recognition site in NAPE-PLD, enhancing binding affinity.

| Compound | Core Structure | NAPE-PLD Inhibitory Potency (IC50) |

|---|---|---|

| LEI-401 Analogue | (S)-3-Phenylpiperidine | High (Nanomolar range) |

| ARN19874 | 4-Pyridyl-phenyl | ~34 µM |

| ARN19874 Analogue | 3-Pyridyl-phenyl | ~26 µM |

| ARN19874 Analogue | 2-Pyridyl-phenyl | ~120 µM |

Analogues of this compound have been investigated as inhibitors of cholinesterases, enzymes critical to the regulation of cholinergic neurotransmission. A series of 3-[2-(1-benzylpiperidin-4-yl)ethylamino]pyridazine derivatives, which share the substituted piperidine (B6355638) feature, were synthesized and evaluated for their AChE inhibitory activity.

The research established key SAR insights. Notably, modifications to the benzylpiperidine moiety were generally found to be detrimental to the compound's inhibitory activity. However, alterations to the pyridazine (B1198779) ring and its phenyl substituent could enhance potency and selectivity. The introduction of a lipophilic group at the C-5 position of the pyridazine ring was favorable for AChE inhibition and improved selectivity for AChE over BuChE. Among the synthesized compounds, the indenopyridazine derivative 4g emerged as the most potent inhibitor of electric eel AChE. Furthermore, compound 4c , 3-[2-(1-benzylpiperidin-4-yl)ethylamino]-5-methyl-6-phenylpyridazine, demonstrated high selectivity for human AChE over human BuChE.

| Compound | Key Structural Features | AChE Inhibitory Potency (IC50) | Selectivity (HuBuChE/HuAChE) |

|---|---|---|---|

| Indenopyridazine derivative 4g | Fused indenopyridazine ring | 10 nM (eeAChE) | Not Reported |

| Compound 4c | 5-methyl-6-phenylpyridazine | 21 nM (eeAChE) | >24 |

eeAChE refers to electric eel acetylcholinesterase; HuAChE and HuBuChE refer to human acetylcholinesterase and butyrylcholinesterase, respectively.

While the broader class of aminopyridine derivatives is known to possess kinase inhibitory activity, specific data on the inhibition of IKKb, ALK/ROS1, or Syk by this compound or its close structural analogues are not available in the current body of scientific literature. Research on related heterocyclic scaffolds has demonstrated activity against other kinases, such as Janus kinase 2 (JAK2) and cyclin-dependent kinases (CDK4/6), but these compounds are not sufficiently analogous to allow for a direct inference of activity. Therefore, the specific kinase inhibition profile for this compound family against IKKb, ALK/ROS1, and Syk remains to be determined.

Analogues featuring a piperidinyl-phenyl moiety have been successfully developed as potent inhibitors of Poly(ADP-ribose) polymerase (PARP), an enzyme central to DNA repair mechanisms. One such notable inhibitor is MK-4827 (2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide). This compound demonstrates excellent, nanomolar-level inhibition of both PARP-1 and PARP-2.

The mechanism of inhibition for this class of compounds is generally understood to be competitive with the enzyme's natural substrate, nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+). These inhibitors are designed to bind to the NAD+ binding site within the catalytic domain of the PARP enzyme. This competitive binding prevents the synthesis of poly(ADP-ribose) chains, thereby trapping PARP on the DNA and disrupting the DNA repair process. There is no evidence to suggest a non-competitive mechanism of inhibition for this structural class.

| Compound | Target Enzyme | Inhibitory Potency (IC50) | Mechanism |

|---|---|---|---|

| MK-4827 | PARP-1 | 3.8 nM | Competitive (with NAD+) |

| PARP-2 | 2.1 nM |

Receptor Binding Assays

Sigma receptors, divided into σ1 and σ2 subtypes, are implicated in various neurological conditions. sigmaaldrich.com While numerous phenylpiperidine derivatives have been evaluated for their affinity to sigma receptors, specific binding data (Ki values) for this compound are not documented in publicly available studies. uniba.itnih.govresearchgate.netnih.gov Determining the affinity and selectivity of this compound for σ1 and σ2 receptors would be a critical step in characterizing its potential neurological effects.

The dopamine (B1211576) D4 receptor is a target for antipsychotic medications and treatments for other central nervous system disorders. chemrxiv.org The affinity of ligands for this receptor is a key determinant of their potential therapeutic utility. However, specific binding affinities (Ki values) and functional efficacy data (agonist or antagonist activity) for this compound at the dopamine D4 receptor have not been reported in the scientific literature. nih.gov

Retinol-Binding Protein 4 (RBP4) is the primary transporter for retinol (B82714) (Vitamin A) in the blood and is a target in ophthalmology and metabolic disease research. nih.govwikipedia.orgnih.gov There is currently no available data from studies that have assessed the binding affinity of this compound to RBP4. Such studies would be necessary to determine if this compound has any effect on retinol transport and associated pathways.

Opioid receptors (mu, delta, and kappa) are central to pain modulation and are the targets of opioid analgesics. painphysicianjournal.com The binding profile of a compound across these receptor subtypes determines its analgesic potential and side-effect profile. zenodo.orgnih.gov At present, there are no published studies that provide the binding affinities (Ki values) of this compound for the mu, delta, and kappa opioid receptors. researchgate.netidrblab.net

Modulation of Protein-Protein Interactions (e.g., TRBP)

Currently, there is no specific research available in the scientific literature that details the modulation of protein-protein interactions by this compound, including any potential interaction with the TAR RNA-binding protein (TRBP).

Antiproliferative Activity in Specific Cancer Cell Lines (e.g., Ovarian Cancer)

While numerous pyridine (B92270) and piperidine derivatives have been investigated for their antiproliferative effects against various cancer cell lines, specific data regarding the activity of this compound in ovarian cancer cell lines such as A2780 or SKOV3 is not available in the reviewed literature. The National Cancer Institute (NCI) has assigned the identifier NSC147916 to this compound, suggesting it may have been part of broader screening programs, but specific activity data, particularly in ovarian cancer, remains unpublished or inaccessible.

In Vitro Antibacterial/Antitubercular/Antiparasitic Activity (e.g., T. cruzi, M. tuberculosis)

There is a lack of specific published studies on the in vitro activity of this compound against key pathogens such as Mycobacterium tuberculosis or the parasite Trypanosoma cruzi. Although compounds with pyridine and piperidine scaffolds have demonstrated activity against these and other microbes, the efficacy of this particular molecule has not been reported.

Target Identification and Validation Strategies

Affinity Proteomics and Chemoproteomics Approaches

The direct biological targets of this compound have not been elucidated using affinity proteomics or chemoproteomics approaches according to available research. These methods, which are powerful tools for target deconvolution, involve designing chemical probes to capture binding proteins from cell lysates or living cells for identification by mass spectrometry. However, there is no evidence of such probes being developed or utilized for this specific compound.

Genetic Perturbation Studies in Cellular Models

No studies employing genetic perturbation techniques, such as RNA interference (RNAi) or CRISPR-Cas9 gene editing, to identify or validate the cellular targets of this compound have been found in the scientific literature.

Mechanistic Studies of Biological Actions

Given the absence of data on its biological activity and molecular targets, the mechanism of action for this compound remains unknown. Mechanistic studies are contingent on initial findings from biological screening and target identification, which are not currently available for this compound.

Signaling Pathway Modulation

There is currently a lack of available research detailing the specific effects of this compound on intracellular signaling pathways. Scientific studies have not yet elucidated whether this compound activates or inhibits key cellular signaling cascades, such as those involved in cell proliferation, differentiation, or apoptosis. Consequently, its molecular targets and the downstream signaling events it may influence remain unknown.

Cellular Phenotype Analysis

In-depth analyses of the cellular phenotypes induced by this compound are not described in the current body of scientific literature. There are no published reports on its impact on cellular morphology, cell cycle progression, or other observable cellular characteristics. Without such studies, the functional consequences of cellular exposure to this compound cannot be determined.

Enzyme Kinetic Studies

Comprehensive enzyme kinetic studies for this compound have not been made publicly available. Research detailing its potential inhibitory or activating effects on specific enzymes, including the determination of kinetic parameters such as IC50 or Ki values, is absent from the scientific record. Therefore, its profile as a potential enzyme modulator is yet to be established.

Structure Activity Relationship Sar Studies of 2 4 Phenylpiperidin 1 Yl Pyridin 3 Amine Derivatives

Impact of Phenyl Ring Substitutions on Activity and Selectivity

The phenyl ring of the 4-phenylpiperidine (B165713) fragment serves as a crucial interaction domain with target proteins, and substitutions on this ring can significantly modulate the compound's potency and selectivity. Studies on analogous 4-phenylpiperidine-containing compounds have demonstrated that the nature, position, and size of substituents are critical determinants of activity.

Research on related scaffolds, such as 4-hydroxy-4-phenylpiperidines, has shown that introducing substituents at the C-4 phenyl position can profoundly influence ligand affinity and functional activity. nih.gov Similarly, for a series of 4-phenylpiperidine derivatives acting as monoamine oxidase (MAO) inhibitors, substitutions on the phenyl ring were found to be a key factor in potency. For instance, a para-hydroxy substitution on the phenyl ring led to a marked increase in inhibitory activity against both MAO-A and MAO-B. acs.org

Generally, electron-donating groups (e.g., -OH, -OCH3) and electron-withdrawing groups (e.g., -Cl, -CF3) can alter the electronic properties and lipophilicity of the molecule, affecting its ability to form hydrogen bonds or engage in hydrophobic interactions within the target's binding pocket. The position of the substituent is equally important; para-substitution is often preferred over meta- or ortho-positions, as it can extend the molecule into a specific sub-pocket of the binding site. acs.org

Table 1: Illustrative Impact of Phenyl Ring Substitution on Biological Activity (Hypothetical Data Based on General SAR Principles for Phenylpiperidines)

| Compound ID | Phenyl Ring Substituent (R) | Target Inhibition (IC50, nM) | Selectivity vs. Off-Target |

| A-1 | -H (Unsubstituted) | 150 | 1x |

| A-2 | 4-OH | 25 | 15x |

| A-3 | 4-OCH3 | 40 | 10x |

| A-4 | 4-Cl | 60 | 8x |

| A-5 | 3-OH | 95 | 3x |

Note: Data are illustrative and compiled from general findings on related phenylpiperidine scaffolds.

Role of Piperidine (B6355638) Ring Conformation and Substitution Patterns

The piperidine ring acts as a central scaffold, and its conformational preference is critical for orienting the phenyl and pyridine (B92270) moieties correctly within the binding site. Like cyclohexane, piperidine predominantly adopts a chair conformation. wikipedia.org The substituent at the 4-position (the phenyl group) can exist in either an axial or equatorial position. Computational and experimental studies on various 4-phenylpiperidine analgesics have shown that the phenyl equatorial conformation is generally more stable and preferred. nih.gov However, for some compounds, phenyl axial conformers are only slightly higher in energy and may be the biologically active conformation. nih.gov

The conformational flexibility of the piperidine ring can be constrained by introducing substituents, which can lock the ring into a more favorable, rigid conformation, thereby increasing potency by reducing the entropic penalty of binding. chemrxiv.org For example, adding a methyl group can destabilize certain conformers and favor a specific geometry that enhances interaction with the target. nih.gov

Substitutions on the piperidine ring itself, other than at the 4-position, can also influence activity. For instance, in a series of MAO inhibitors, substituting the piperidine ring with small amino functional groups was found to enhance activity. acs.org Conversely, isosteric replacements or significant modifications of the piperidine moiety in other compound series have been shown to be detrimental to activity, highlighting its essential role as a structural core.

Influence of Pyridine Ring Modifications on Biological Profile

The 2-aminopyridine (B139424) moiety is a key structural element, often acting as a "hinge-binder" in protein kinase inhibitors by forming critical hydrogen bonds with the backbone of the kinase hinge region. Modifications to this ring can dramatically alter the biological profile of the compound.

Key modifications include:

Substitution: Adding substituents to the pyridine ring can modulate binding affinity and selectivity. For instance, in related kinase inhibitor scaffolds, adding small alkyl or halogen groups can enhance van der Waals interactions or occupy small hydrophobic pockets. researchgate.net

Bioisosteric Replacement: The pyridine ring can be replaced with other heterocyclic systems to improve properties like metabolic stability, solubility, or potency. Common bioisosteres for pyridine include pyrimidine, pyrazole, or even fused ring systems like pyrazolo[3,4-d]pyrimidine. nih.govmdpi.com These replacements aim to maintain the crucial hydrogen bonding interactions while altering other physicochemical properties. For example, replacing a central benzene (B151609) ring with a pyridine ring in the kinase inhibitor Cabozantinib resulted in a potent analog, demonstrating the utility of this strategy. mdpi.com

Ring Isomers: Moving the position of the nitrogen atom or the amino group on the ring can disrupt the necessary geometry for hinge binding, often leading to a significant loss of activity. Studies on imidazodiazepines showed that pyridine substitution generally reduced affinity compared to a fluorophenyl group at the same position. mdpi.com

The electronic nature of the pyridine ring is also vital. The nitrogen atom makes the ring electron-deficient, which influences its interaction capabilities. nih.gov Modifications that alter this electronic character can impact the strength of key hydrogen bonds.

Linker Region Contributions to Ligand Efficiency and Binding

The direct linkage between the piperidine nitrogen (N1) and the pyridine carbon (C2) can be considered the core linker region. While not a flexible chain, the nature of this covalent bond and the relative orientation it enforces are critical. In related compound series where a flexible linker connects a piperidine moiety to a heterocyclic ring, its length and composition play a crucial role in activity.

A study on sigma receptor ligands featuring a 1-benzylpiperidine (B1218667) moiety linked to a pyridine ring found that the length of the linker was a critical determinant of affinity. nih.gov Increasing the linker length from a direct amino group to an ethylamino or propylamino group resulted in a significant increase in affinity for the σ1 receptor. nih.gov This suggests that an optimal distance and geometry between the two ring systems are required for effective binding.

Table 2: Effect of Linker Length on Receptor Affinity in an Analogous Benzylpiperidine-Pyridine Series

| Compound ID | Linker (n=number of CH2 units) | hσ1R Affinity (Ki, nM) |

| B-1 | n = 0 (amino) | 29.2 |

| B-2 | n = 2 (ethylamino) | 7.57 |

| B-3 | n = 3 (propylamino) | 2.97 |

| B-4 | n = 4 (butylamino) | 3.97 |

Source: Data adapted from a study on sigma receptor ligands. nih.gov

These findings underscore the importance of the spatial relationship between the terminal aromatic system and the central heterocycle, which is dictated by the linker. For the 2-(4-phenylpiperidin-1-yl)pyridin-3-amine scaffold, this "linker" is a rigid bond, making the conformational integrity of the joined rings paramount.

Development of Quantitative Structure-Activity Relationship (QSAR) Models

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For derivatives of this compound, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) can provide valuable insights.

Although specific QSAR models for this exact scaffold are not widely published, studies on structurally similar compounds, such as 3-(4-benzylpiperidin-1-yl)propylamine derivatives, demonstrate the approach. nih.gov In such models, various molecular descriptors are calculated for each compound, including:

Steric descriptors: Related to the size and shape of the molecule.

Electrostatic descriptors: Describing the charge distribution and dipole moments.

Hydrophobic descriptors: Quantifying the lipophilicity of the molecule or its fragments.

Topological descriptors: Encoding information about molecular connectivity.

A typical 3D-QSAR study involves aligning the set of molecules and generating contour maps that visualize regions where modifications would favorably or unfavorably impact activity. For example, a CoMFA model might generate a map indicating that bulky, sterically favored groups in one region (e.g., off the phenyl ring) increase activity, while electronegative groups in another region (e.g., on the pyridine ring) decrease it. mdpi.com These models are validated statistically to ensure their predictive power and can be used to forecast the activity of novel, unsynthesized compounds, thereby guiding further synthetic efforts. nih.gov

Rational Design Strategies Based on SAR Insights

The collective SAR insights form the foundation for rational drug design, allowing for the targeted development of new derivatives with improved properties. Key strategies include:

Structure-Based Design: When the 3D structure of the biological target (e.g., a kinase) is known, computational docking can be used to predict how derivatives will bind. SAR data helps to validate and refine these docking models. For instance, if SAR suggests that a para-hydroxy group on the phenyl ring is beneficial, docking studies can reveal the specific hydrogen bond this group forms within the active site, guiding the design of other substituents that can form similar or stronger interactions. oncotarget.com

Scaffold Hopping: This strategy involves replacing the central core of the molecule while retaining its key interaction features. Based on the understanding that the 2-aminopyridine moiety acts as a hinge-binder, one could replace the phenylpiperidine portion with another group that presents a phenyl ring at a similar vector but offers improved pharmacokinetic properties. oncotarget.com

Fragment-Based Growth: SAR data can identify which parts of the molecule are most sensitive to modification. For example, if the phenyl ring is identified as a key affinity driver, medicinal chemists can focus on synthesizing a library of analogs with diverse substitutions only at that position, efficiently exploring the chemical space around that "hotspot." This approach was successfully used in the rational design of DPP-4 inhibitors. nih.gov

By integrating SAR data with computational modeling and structural biology, researchers can move beyond trial-and-error synthesis toward a more predictive and efficient process for discovering novel therapeutic agents based on the this compound scaffold.

Future Directions and Potential Applications

Opportunities for Lead Optimization and Compound Class Expansion

Lead optimization is a critical phase in drug discovery that aims to enhance the therapeutic potential of a lead compound by improving its efficacy, selectivity, and pharmacokinetic properties. patsnap.com For the 2-(4-phenylpiperidin-1-yl)pyridin-3-amine scaffold, several avenues for lead optimization and expansion of this chemical class exist.

Structure-activity relationship (SAR) studies are fundamental to understanding how modifications to the chemical structure affect biological activity. researchgate.net For this scaffold, key areas for modification include:

The 2-aminopyridine (B139424) ring: Substitutions on the pyridine (B92270) ring can modulate the compound's electronic properties and its interactions with biological targets. mdpi.com

The 4-phenylpiperidine (B165713) moiety: Alterations to the phenyl ring, such as adding or changing substituents, can influence binding affinity and selectivity. gu.se The piperidine (B6355638) ring itself can also be modified. nih.gov

The linker: While this specific compound has a direct link between the piperidine and pyridine rings, introducing different linkers could optimize the spatial orientation of the two key pharmacophores.

Bioisosteric replacement is another valuable strategy, where a functional group is replaced with a chemically similar group to improve biological activity or pharmacokinetics. patsnap.com For instance, the phenyl group could be replaced with other aromatic or heteroaromatic rings to explore new interactions with target proteins. nih.gov Similarly, scaffold hopping, which involves changing the core structure while retaining essential functionalities, could lead to novel compounds with improved properties. patsnap.com

A series of 2-amino-4-(1-piperidine) pyridine derivatives have been designed and synthesized as potent inhibitors of anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1), which are promising targets for non-small-cell lung cancer. nih.gov This demonstrates the potential for this compound class in oncology. Further optimization of 4-aminopyridine benzamide scaffolds has led to the identification of potent and selective TYK2 inhibitors with good oral bioavailability. nih.gov

Below is an interactive data table summarizing potential modifications for lead optimization of the this compound scaffold.

Integration of Artificial Intelligence and Machine Learning in Drug Discovery for this Scaffold

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the identification and optimization of new drug candidates. mdpi.com These computational tools can be applied to the this compound scaffold in several ways.

Furthermore, AI can assist in understanding complex structure-activity relationships that are not immediately obvious to human researchers. researchgate.net By analyzing the data from SAR studies, ML algorithms can identify subtle patterns and correlations, providing valuable insights for the rational design of more effective and safer drugs. mdpi.com

Exploration of Novel Therapeutic Areas

The 2-aminopyridine and 4-phenylpiperidine moieties are present in a wide range of biologically active compounds, suggesting that the this compound scaffold could have applications in various therapeutic areas. rsc.orgnih.gov

The 2-aminopyridine scaffold is a versatile building block in medicinal chemistry, with derivatives showing a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antibacterial properties. researchgate.net For instance, novel 2-aminopyridine-based derivatives have been discovered as potent dual inhibitors of cyclin-dependent kinase (CDK) and histone deacetylase (HDAC) for the treatment of refractory solid tumors and hematological malignancies. nih.gov Another study identified a 2-amino-pyridine derivative as a potent CDK8 inhibitor for anti-colorectal cancer therapy. acs.org

Phenylpiperidine derivatives are well-known for their activity in the central nervous system (CNS), particularly as opioid receptor modulators for the treatment of pain. nih.gov However, their therapeutic potential extends beyond analgesia. For example, 4-phenylpiperidine analogues have been studied for their dopaminergic effects and potential use as antipsychotics. gu.se The incorporation of the 4-phenylpiperidine pharmacophore into 4-anilidopiperidines has led to a novel class of potent opioid analgesic and anesthetic agents. nih.gov

Given the diverse biological activities associated with its constituent parts, the this compound scaffold could be explored for novel therapeutic applications in areas such as:

Neurodegenerative diseases: Targeting CNS receptors implicated in conditions like Alzheimer's and Parkinson's disease.

Inflammatory disorders: Modulating inflammatory pathways through the inhibition of key enzymes or receptors.

Infectious diseases: Developing new antibacterial or antiviral agents with novel mechanisms of action.

Development of Chemical Probes for Biological Systems

Chemical probes are small molecules used to study and manipulate biological systems. rsc.org They are essential tools for target validation and for understanding the role of specific proteins in health and disease. The this compound scaffold could serve as a starting point for the development of potent and selective chemical probes.

The design of a good chemical probe requires high potency and selectivity for its intended target. By systematically modifying the this compound structure, it may be possible to develop probes that bind with high affinity to a specific protein of interest. These probes can then be used to investigate the protein's function in cellular and in vivo models.

Fluorescent probes can be created by attaching a fluorophore to the chemical probe. mdpi.com This allows for the visualization of the target protein within cells and tissues, providing valuable information about its localization and dynamics. For instance, a fluorescent derivative of a compound was used to gain information about its possible site of action. frontiersin.org

Advanced Synthetic Methodologies for Enhanced Accessibility

The development of efficient and versatile synthetic methods is crucial for the exploration of the this compound chemical space. Advances in synthetic organic chemistry can facilitate the rapid and cost-effective production of a diverse library of analogues for SAR studies and lead optimization.

Several methods for the synthesis of 2-aminopyridines have been reported, including multicomponent reactions and catalyst-free approaches. nih.govnih.gov Multicomponent reactions are particularly attractive as they allow for the construction of complex molecules in a single step from simple starting materials. researchgate.net Recent developments in the photochemical synthesis of functionalized imidazopyridines, which share a similar heterocyclic core, also offer new avenues for the synthesis of novel 2-aminopyridine derivatives. mdpi.com

For the 4-phenylpiperidine moiety, novel synthetic processes have been developed, including the use of indium metal in the synthesis of 4-aryl 4-acyl piperidine derivatives. google.com There are also various methods for the hydrogenation of pyridines to form piperidines. mdpi.com

The following table summarizes some advanced synthetic methodologies that could be applied to the synthesis of this compound and its derivatives.

Q & A

Basic: What are the common synthetic routes for preparing 2-(4-phenylpiperidin-1-yl)pyridin-3-amine derivatives, and how are they optimized for yield?

Methodological Answer:

The synthesis typically involves multi-step reactions, including nucleophilic substitution, coupling reactions, or cyclization. For example:

- Step 1: React 3-aminopyridine derivatives with substituted piperidines under basic conditions (e.g., NaOH in dichloromethane) to form the piperidinyl-pyridine backbone .

- Step 2: Optimize yields (56–87%) by controlling reaction temperature (e.g., 80°C), solvent polarity, and stoichiometry of reagents. Microwave-assisted synthesis can reduce reaction time (e.g., 91% yield for analogous compounds via nitro reduction under microwave irradiation) .

- Step 3: Purify via ethanol recrystallization or column chromatography, confirmed by LC-MS and NMR .

Advanced: How can computational methods like DFT elucidate the electronic interactions between this compound and biological targets?

Methodological Answer:

- DFT Workflow:

- Model the compound’s geometry using Gaussian or ORCA software, optimizing at the B3LYP/6-31G(d) level .

- Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity and binding affinity with enzymes (e.g., ENR enzyme interactions studied via 3D/2D docking) .

- Validate with experimental data (e.g., NMR chemical shifts, IR vibrational modes) to refine computational parameters .

Basic: What spectroscopic techniques are critical for characterizing this compound derivatives?

Methodological Answer:

- 1H/13C NMR: Assign proton environments (e.g., δ 7.65 ppm for pyridin-3-amine protons) and confirm regiochemistry .

- HRMS/LC-MS: Verify molecular weight (e.g., [M+H]+ = 265.0 for bromophenoxy analogs) .

- IR Spectroscopy: Identify functional groups (e.g., N-H stretches at ~3300 cm⁻¹ for amine groups) .

Advanced: How do steric and electronic effects of substituents on the phenylpiperidine moiety influence biological activity?

Methodological Answer:

- SAR Analysis:

- Introduce electron-withdrawing groups (e.g., -Cl, -CF₃) to enhance metabolic stability; compare IC₅₀ values in enzyme inhibition assays .

- Use X-ray crystallography to resolve binding modes of analogs (e.g., 2-chlorophenyl derivatives) with COX-2 .

- Correlate Hammett constants (σ) of substituents with activity trends using regression models .

Basic: What are the standard protocols for resolving contradictory data in NMR or MS characterization of this compound?

Methodological Answer:

- Contradiction Resolution:

- Repeat synthesis under inert atmosphere to rule out oxidation artifacts .

- Compare experimental HRMS with theoretical isotopic patterns (e.g., using Bruker DataAnalysis) to confirm molecular formula .

- Perform 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals in aromatic regions .

Advanced: How can Suzuki-Miyaura cross-coupling be applied to functionalize the pyridine ring of this compound?

Methodological Answer:

- Coupling Protocol:

Basic: What safety precautions are essential when handling this compound derivatives?

Methodological Answer:

- Safety Protocol:

- Use PPE (gloves, goggles) due to toxicity risks (H300-H313 codes for acute toxicity) .

- Store in airtight containers under nitrogen to prevent degradation .

- Follow waste disposal guidelines (P501/P502) for halogenated byproducts .

Advanced: How can microwave-assisted synthesis improve the scalability of this compound’s derivatives?

Methodological Answer:

- Microwave Optimization:

- Reduce reaction time from hours to minutes (e.g., 30 minutes for nitro-to-amine reduction) .

- Scale up using continuous-flow reactors with controlled power (200–300 W) and pressure .

- Monitor reaction kinetics via in-situ FTIR to prevent overheating .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.